molecular formula C14H7F6N3 B6336613 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine CAS No. 911112-16-8

7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

Cat. No. B6336613
CAS RN: 911112-16-8
M. Wt: 331.22 g/mol
InChI Key: QSNLGYFUOJQWDY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine (7-TFMPP) is a heterocyclic compound that has been studied for its potential applications in medicinal chemistry. 7-TFMPP has a trifluoromethyl group attached to the pyrazolo[1,5-a]pyrimidine ring, which makes it a highly fluorinated compound. This high fluorination makes 7-TFMPP an attractive molecule for medicinal chemistry research, due to its potential to interact with biological targets.

Scientific Research Applications

7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine has been studied for its potential applications in medicinal chemistry. It has been shown to be a potent inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation and pain. 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine has also been studied as a potential inhibitor of the enzyme histone deacetylase (HDAC), which is involved in regulating gene expression. In addition, 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine has been studied as a potential inhibitor of the enzyme phosphodiesterase-4 (PDE-4), which is involved in regulating the release of neurotransmitters.

Mechanism of Action

7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is thought to act as an inhibitor of enzymes by binding to the enzyme’s active site and blocking its activity. This type of inhibition is known as competitive inhibition, and it is thought that 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine binds to the enzyme more tightly than the enzyme’s natural substrate, thus preventing the substrate from binding and the enzyme from functioning.
Biochemical and Physiological Effects
7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine has been shown to have anti-inflammatory and analgesic effects in animal models. In addition, 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine has been shown to inhibit the activity of enzymes involved in inflammation, pain, and gene expression. 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine has also been shown to have anti-tumor effects in animal models, and it has been suggested that 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine may be useful in the treatment of certain types of cancer.

Advantages and Limitations for Lab Experiments

The main advantage of using 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine in laboratory experiments is its high fluorination, which makes it a highly potent inhibitor of enzymes. This makes it a useful tool for studying the effects of enzyme inhibition on biological processes. However, the high fluorination of 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine also makes it difficult to synthesize and handle in the laboratory. In addition, 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine is a relatively new compound, and so there is still much to be learned about its effects and potential applications.

Future Directions

Future research on 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine could focus on developing more efficient and reliable methods for synthesizing and handling the compound in the laboratory. In addition, further research could focus on exploring the potential therapeutic applications of 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine, including its potential use in the treatment of inflammation, pain, and certain types of cancer. Finally, further research could focus on exploring the potential toxicological effects of 7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine in order to ensure its safe and effective use in the clinic.

properties

IUPAC Name

7-(trifluoromethyl)-5-[4-(trifluoromethyl)phenyl]pyrazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H7F6N3/c15-13(16,17)9-3-1-8(2-4-9)10-7-11(14(18,19)20)23-12(22-10)5-6-21-23/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSNLGYFUOJQWDY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=NC3=CC=NN3C(=C2)C(F)(F)F)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H7F6N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-(Trifluoromethyl)-5-(4-(trifluoromethyl)phenyl)pyrazolo[1,5-a]pyrimidine

Synthesis routes and methods

Procedure details

A mixture of 4,4,4-trifluoro-1-(4-trifluoromethyl-phenyl)-butane-1,3-dione (Example C.1, method 1, step 1) (2.84 g, 10 mmol) and 3-aminopyrazole (0.83 g, 10 mmol) in acetic acid (20 mL) were refluxed for 4 h. The reaction mixture was cooled to rt and poured into ice water (200 mL), extracted with EtOAc, dried over MgSO4, filtered and concentrated, and triturated with toluene, and dried to give 7-trifluoromethyl-5-(4-trifluoromethyl-phenyl)-pyrazolo[1,5-a]pyrimidine (3.28 g, 99%) as a yellow solid. MS (ISP) 332.1 [(M+H)+]; mp 110-111° C.
Quantity
2.84 g
Type
reactant
Reaction Step One
Quantity
0.83 g
Type
reactant
Reaction Step Two
[Compound]
Name
ice water
Quantity
200 mL
Type
reactant
Reaction Step Three
Quantity
20 mL
Type
solvent
Reaction Step Four

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